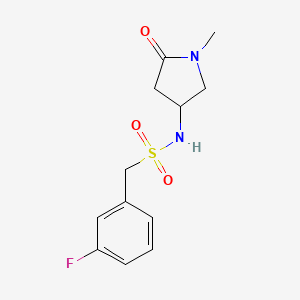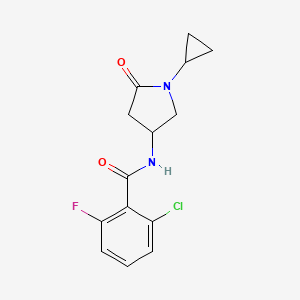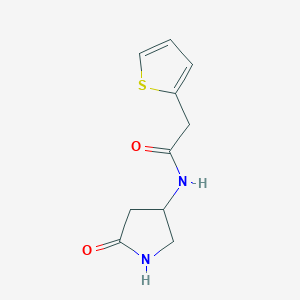
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, or 5-oxo-PTIO, is a thiophene-based compound that has been studied for its potential therapeutic applications. It is a relatively new compound, and is currently being investigated for its potential uses in the medical field.
科学研究应用
5-oxo-PTIO has been studied for its potential therapeutic applications. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It has also been studied for its potential use in the treatment of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. Additionally, 5-oxo-PTIO has been studied for its potential use as an anti-inflammatory agent, and for its potential use as an antioxidant.
作用机制
5-oxo-PTIO is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory molecules. 5-oxo-PTIO is also believed to act as an inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. It is thought that 5-oxo-PTIO binds to the active site of telomerase, preventing it from catalyzing the formation of telomerase-dependent cancer cells.
Biochemical and Physiological Effects
5-oxo-PTIO has been found to have anti-inflammatory effects, as it is believed to inhibit the enzyme COX-2, which is involved in inflammatory processes. Additionally, 5-oxo-PTIO has been found to have antioxidant effects, as it is believed to scavenge free radicals and prevent oxidative damage. Lastly, 5-oxo-PTIO has been found to have anti-cancer effects, as it is believed to inhibit the enzyme telomerase, which is involved in the proliferation of cancer cells.
实验室实验的优点和局限性
The main advantage of using 5-oxo-PTIO in laboratory experiments is its ability to inhibit the enzyme COX-2, which is involved in inflammatory processes. This makes it an ideal compound for studying the effects of inflammation on a cellular level. However, 5-oxo-PTIO has some limitations. It is not very soluble in water, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, 5-oxo-PTIO is relatively new, and its effects on humans are not yet known.
未来方向
The potential future directions for 5-oxo-PTIO are numerous. It could be studied further for its potential therapeutic applications in the treatment of inflammation, cancer, and other diseases. Additionally, it could be studied further for its potential use as an antioxidant and its potential effects on the human body. Furthermore, it could be studied further for its potential use as a drug delivery system, as it could be used to deliver drugs to specific areas of the body. Lastly, it could be studied further for its potential use in the development of new drugs, as its structure could be used as a template for the development of new compounds.
合成方法
5-oxo-PTIO is synthesized through a two-step process. The first step involves the condensation of 4-methylthiophenol and acetic anhydride, followed by the addition of 5-oxopyrrolidine-3-carboxylic acid. The second step involves the reduction of the product of the first step with sodium borohydride to form the desired 5-oxo-PTIO.
属性
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9-4-7(6-11-9)12-10(14)5-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWAGDICAAYLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)
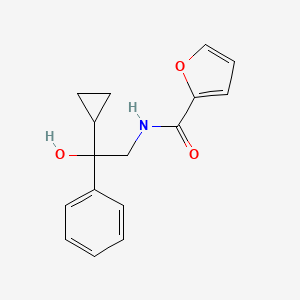

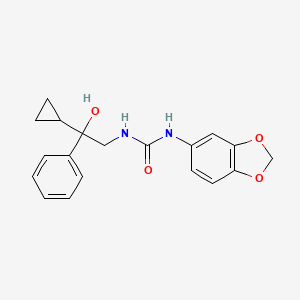
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
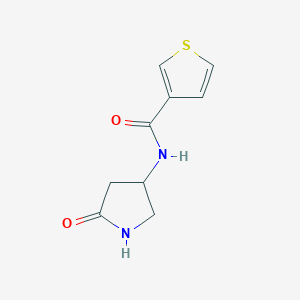
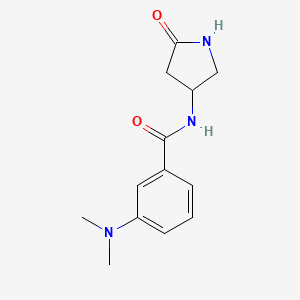
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
